![molecular formula C14H22Cl2N2 B1372267 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 871113-10-9](/img/structure/B1372267.png)
2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
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Overview
Description
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of piperidine-containing compounds typically includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride has a molecular weight of 243.17 .Scientific Research Applications
Pharmacological Evaluation
- Bradycardic Agents : Piperidinoalkanoyl-1,2,3,4-tetrahydroisoquinoline derivatives, including compounds like 2f, have shown potent and long-lasting bradycardic activity with minimal effects on blood pressure in rats (Kubota et al., 2004).
- Anticonvulsant Agent : Derivatives of 1,2,3,4-tetrahydroisoquinolines have been evaluated for anticonvulsant properties. One derivative demonstrated potency comparable to talampanel, a noncompetitive AMPA antagonist (Gitto et al., 2006).
- Antihypertensive Agents : Certain 1,2,3,4-tetrahydroisoquinoline derivatives exhibit significant antihypertensive effects without inducing reflex tachycardia, different from traditional L-type Ca²⁺ channel blockers (Watanuki et al., 2011).
Antimicrobial and Antioxidant Activities
- Antimicrobial Activity : Tetrahydrothieno[2,3-c]isoquinolines displayed promising activities against various pathogenic strains of bacteria and fungi (Zaki et al., 2019).
- Antioxidant Properties : Hybrids of ibuprofen with 1,2,3,4-tetrahydroisoquinoline and piperidine have been screened for antioxidant, antitryptic, and albumin denaturation inhibition activity (Manolov et al., 2022).
Cancer Research
- Oxidative Stress-Inducing Anticancer Agents : Piperidine ring-fused aromatic sulfonamides, including 1,2,3,4-tetrahydroisoquinolines, induced oxidative stress and showed cytotoxic effects on various cancer cells (Madácsi et al., 2013).
Metabolic Studies
- Metabolite Identification : The metabolites of specific 1,2,3,4-tetrahydroisoquinoline derivatives have been identified in human urine, plasma, and feces, providing insights into their metabolic pathways and potential therapeutic applications (Umehara et al., 2009).
Chemical Synthesis and Conformational Analysis
- Conformational Analysis : The conformational aspects of tetrahydroisoquinoline derivatives have been explored, which is crucial for understanding their pharmacological properties and designing new drugs (Akkurt et al., 2009; Zalán et al., 2006).
Imaging and Diagnostics
- PET Imaging in Breast Cancer : Tetrahydroisoquinoline derivatives have been studied as selective estrogen receptor modulators (SERMs) and potential radioligands for PET imaging of estrogen receptor expression in breast cancer (Gao et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
Mode of Action
This compound acts as a potent inhibitor of sEH . By inhibiting sEH, it stabilizes endogenous EETs, thereby potentially providing therapeutic benefits for the treatment of pain and inflammatory diseases .
Biochemical Pathways
The inhibition of sEH leads to the stabilization of EETs, which are anti-inflammatory mediators . Normally, sEH metabolizes EETs into dihydroxyeicosatrienoic acids, which are much less biologically active . By inhibiting this conversion, the compound increases the levels of EETs, enhancing their anti-inflammatory effects .
Pharmacokinetics
It is noted that many potent seh inhibitors (sehi) have been developed, but many contain highly lipophilic substituents limiting their availability
Result of Action
The result of the compound’s action is the potent inhibition of sEH, leading to an increase in the levels of EETs . This can result in anti-inflammatory effects, which may be beneficial in the treatment of pain and inflammatory diseases .
properties
IUPAC Name |
2-piperidin-4-yl-3,4-dihydro-1H-isoquinoline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-13-11-16(10-7-12(13)3-1)14-5-8-15-9-6-14;;/h1-4,14-15H,5-11H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFNNHPULPCQLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC3=CC=CC=C3C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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